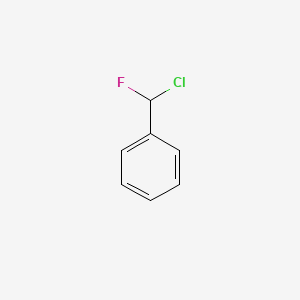

(Chlorofluoromethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

[chloro(fluoro)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c8-7(9)6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBOAQFUHCAEAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381283 | |

| Record name | (Chlorofluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7111-89-9 | |

| Record name | (Chlorofluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Chlorofluoromethyl Benzene and Its Structural Analogues

Direct Halogenation Approaches to Substituted Benzenes

Direct halogenation of a benzene (B151609) ring is a fundamental transformation in organic synthesis. aakash.ac.in To achieve this, a halogen, such as chlorine or bromine, is reacted with benzene in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). chemistrysteps.comlibretexts.org The catalyst polarizes the halogen molecule, creating a strong electrophile that can be attacked by the pi electrons of the aromatic ring. chemistrysteps.com This process, known as electrophilic aromatic substitution, results in the replacement of a hydrogen atom on the benzene ring with a halogen atom. aakash.ac.in

While effective for introducing halogens like chlorine and bromine, the direct introduction of a chlorofluoromethyl group in a single step is not a standard or straightforward reaction. The reactivity of fluorine is often too high for practical use in many standard aromatic substitution reactions. chemistrysteps.com The conditions required for such a direct transformation would likely lead to a mixture of products and lack selectivity. Therefore, indirect methods are typically employed for the synthesis of (chlorofluoromethyl)benzene.

For substituted benzenes, the existing substituent group on the ring dictates the position of the incoming electrophile. Activating groups, which donate electron density to the ring, direct the incoming group to the ortho and para positions. msu.edulibretexts.org Conversely, deactivating groups, which withdraw electron density, direct the incoming group to the meta position, with the notable exception of halogens, which are deactivating yet direct to the ortho and para positions. msu.edulibretexts.org

Synthesis of Chlorofluoromethylated Thioethers and Sulfones

A prevalent strategy for accessing (chlorofluoromethyl)benzene and its analogues involves the synthesis of chlorofluoromethylated thioethers and sulfones as key intermediates. These compounds can then be further manipulated to yield the desired final products.

A key reagent in the synthesis of chlorofluoromethylated compounds is S-(chlorofluoromethyl)benzenesulfonothioate. chinesechemsoc.org Its preparation involves a two-step process starting from benzyl(chlorofluoromethyl)thioether. chinesechemsoc.orgsemanticscholar.org In the first step, a solution of chlorine in chloroform (B151607) is cooled, and benzyl(chlorofluoromethyl)thioether is added. chinesechemsoc.orgsemanticscholar.orgchinesechemsoc.org The reaction is stirred, and then sodium benzenesulfinate (B1229208) is added to the mixture. chinesechemsoc.orgsemanticscholar.orgchinesechemsoc.org The resulting product, S-(chlorofluoromethyl)benzenesulfonothioate, is isolated as a colorless oil after purification by flash chromatography. chinesechemsoc.orgsemanticscholar.org

This reagent has proven valuable for the copper-catalyzed chlorofluoromethylthiolation of (hetero)aryl boronic acids. semanticscholar.orgchinesechemsoc.org The reaction of an aryl boronic acid with S-(chlorofluoromethyl)benzenesulfonothioate in the presence of a copper(II) salt, such as copper sulfate, and a base like sodium bicarbonate, yields the corresponding aryl chlorofluoromethyl thioether in high yield. chinesechemsoc.org

The precursor for S-(chlorofluoromethyl)benzenesulfonothioate, benzyl(chlorofluoromethyl)thioether, is synthesized from benzyl (B1604629) mercaptan (PhCH₂SH). chinesechemsoc.orgsemanticscholar.org The synthesis involves bubbling dichlorofluoromethane (B1207983) (CFCl₂H) gas into a solution of hexane. chinesechemsoc.orgsemanticscholar.org Subsequently, sodium hydroxide, benzyl mercaptan, and a phase-transfer catalyst such as tris(2-(2-methoxyethoxy)ethyl)amine (B1294828) are added, and the mixture is heated. chinesechemsoc.orgsemanticscholar.org The product, benzyl(chlorofluoromethyl)thioether, is obtained as a colorless liquid after purification by reduced pressure distillation. chinesechemsoc.orgsemanticscholar.org An alternative one-pot synthesis of benzyl thioethers from benzyl halides using thiourea (B124793) has also been reported, which avoids the isolation of malodorous thiols. arkat-usa.org

Trichlorofluoromethane (CFCl₃), also known as Freon-11, has been investigated as a cost-effective and environmentally conscious starting material for the synthesis of fluorinated compounds. researchgate.net Although it has high ozone-depleting potential, its synthetic modification into non-volatile and useful precursors is a strategy for its safe consumption. researchgate.netwikipedia.orgnih.gov

The reaction of CFCl₃ with thiophenoxide to form the corresponding thioether has been shown to give low yields. researchgate.netacs.orgfigshare.com However, a more efficient method involves the reaction of diaryl disulfides with CFCl₃ in the presence of sodium hydroxymethanesulfinate in aqueous DMF under nitrogen pressure, which produces dichlorofluoromethyl thioethers in excellent yields. researchgate.netacs.orgfigshare.com These thioethers can then be further transformed. For instance, oxidation of dichlorofluoromethyl phenyl thioether with hydrogen peroxide in acetic acid yields the corresponding sulfone. acs.org Subsequent reduction of this sulfone with zinc in methanol (B129727) produces a mixture of chlorofluoromethyl phenyl sulfone and fluoromethyl phenyl sulfone. researchgate.netacs.orgacs.org

Sodium hydroxymethanesulfinate, also known as Rongalite, is a versatile reagent in organic synthesis. atamanchemicals.comscbt.comwikipedia.org It acts as a reducing agent and a source of the SO₂²⁻ anion, making it useful for the preparation of sulfones. atamanchemicals.comorganic-chemistry.org As mentioned previously, it plays a crucial role in the synthesis of dichlorofluoromethyl thioethers from diaryl disulfides and CFCl₃. researchgate.netacs.orgfigshare.com The reaction is believed to proceed through the in-situ generation of a reactive sulfur species. The decomposition of sodium hydroxymethanesulfinate in aqueous solution is a complex process that can be influenced by factors such as the presence of oxygen. researchgate.net

The development of scalable synthetic protocols is essential for the practical application of fluorinated compounds. Research has focused on creating efficient, multi-gram scale syntheses of key intermediates. For example, scalable protocols have been developed for the synthesis of 1-bromo-4-(S-(fluoroalkyl)sulfonimidoyl)benzenes, which are valuable building blocks. researchgate.net These methods often involve the oxidation of the corresponding aryl fluoroalkyl sulfide. researchgate.net The scalability of the copper-catalyzed coupling of aryl boronic acids with S-(chlorofluoromethyl)benzenesulfonothioate has also been demonstrated, allowing for the preparation of gram quantities of chlorofluoromethylthio-substituted derivatives. chinesechemsoc.org Furthermore, the synthesis of the mesoporous metal-organic framework NU-1000, which has applications in catalysis, has been successfully scaled up, highlighting the progress in producing complex functional materials in larger quantities. nih.gov

Data Tables

Table 1: Synthesis of Benzyl(chlorofluoromethyl)thioether chinesechemsoc.orgsemanticscholar.org

| Reactants | Reagents/Catalysts | Solvent | Conditions | Product | Yield |

| Benzyl mercaptan, Dichlorofluoromethane | Sodium hydroxide, Tris(2-(2-methoxyethoxy)ethyl)amine | Hexane | 60 °C, 4 h | Benzyl(chlorofluoromethyl)thioether | 21% |

Table 2: Synthesis of S-(Chlorofluoromethyl)benzenesulfonothioate chinesechemsoc.orgsemanticscholar.org

| Reactant | Reagents | Solvent | Conditions | Product |

| Benzyl(chlorofluoromethyl)thioether | Chlorine, Sodium benzenesulfinate | Chloroform | -5 °C to room temperature, 2.5 h | S-(Chlorofluoromethyl)benzenesulfonothioate |

Table 3: Synthesis of Aryl Chlorofluoromethyl Thioethers chinesechemsoc.org

| Reactants | Catalyst/Reagents | Solvent | Conditions | Product | Yield |

| 4-Biphenylboronic acid, S-(Chlorofluoromethyl)benzenesulfonothioate | CuSO₄, NaHCO₃ | Methanol | Room temperature, 12 h | 4-(Chlorofluoromethylthio)biphenyl | 98% |

Table 4: Synthesis of Dichlorofluoromethyl Phenyl Thioether and Subsequent Transformation researchgate.netacs.orgacs.org

| Reactants | Reagents | Conditions | Product | Yield |

| Diphenyl disulfide, CFCl₃ | Sodium hydroxymethanesulfinate | aq. DMF, 4 atm N₂ | Dichlorofluoromethyl phenyl thioether | 45-91% |

| Dichlorofluoromethyl phenyl thioether | H₂O₂, Acetic acid | Room temperature, 36 h | Dichlorofluoromethyl phenyl sulfone | 90% |

| Dichlorofluoromethyl phenyl sulfone | Zinc, Methanol | - | Chlorofluoromethyl phenyl sulfone & Fluoromethyl phenyl sulfone | - |

Radiosynthesis of Fluorinated Aromatic Compounds

The introduction of fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide with an advantageous half-life of 109.7 minutes, into bioactive molecules is a cornerstone of positron emission tomography (PET), a highly sensitive and noninvasive imaging technique used in nuclear imaging and medicinal chemistry. chinesechemsoc.orgsemanticscholar.org The growing demand for structurally complex ¹⁸F-labeled tracers has spurred the development of novel radiosynthesis methods. chinesechemsoc.orgsemanticscholar.org

Strategies Utilizing Aryl Boronic Acids and [¹⁸F]Fluoride

A significant advancement in the radiosynthesis of fluorinated aromatic compounds involves the use of aryl boronic acids as precursors. chinesechemsoc.orgchinesechemsoc.org These strategies offer a versatile and mild approach for the introduction of ¹⁸F into aromatic systems. chinesechemsoc.orgchinesechemsoc.org

A notable development is a protocol for the copper-catalyzed chlorofluoromethylthiolation of (hetero)aryl boronic acids using the novel reagent S-(chlorofluoromethyl)benzenesulfonothioate (PhSO₂SCFClH). chinesechemsoc.orgchinesechemsoc.org The resulting chlorofluoromethylthiolated (hetero)arenes can then undergo a halogen-exchange (halex) ¹⁸F-fluorination with cyclotron-produced [¹⁸F]fluoride to yield [¹⁸F]ArylSCF₂H. chinesechemsoc.orgchinesechemsoc.org This two-step process expands the accessible radiochemical space by introducing the [¹⁸F]SCF₂H group. chinesechemsoc.org

The general procedure for the ¹⁸F-fluorination involves reacting the precursor with [¹⁸F]KF/K₂₂₂ in the presence of AgOTf in 1,2-dichloroethane (B1671644) at 60°C for 20 minutes. chinesechemsoc.orgchinesechemsoc.org The development of this method was contingent on two key factors: the design and synthesis of the electrophilic chlorofluoromethylthiolating reagent PhSO₂SCFClH and the creation of a robust copper-catalyzed coupling reaction. chinesechemsoc.org

The synthesis of the precursor S-(chlorofluoromethyl)benzenesulfonothioate begins with the preparation of benzyl(chlorofluoromethyl)thioether. chinesechemsoc.orgchinesechemsoc.org This is achieved by bubbling CFCl₂H gas into hexane, followed by the addition of NaOH, benzyl mercaptan (PhCH₂SH), and tris(2-(2-methoxyethoxy)ethyl)amine, and heating the mixture. chinesechemsoc.orgchinesechemsoc.org The resulting benzyl(chlorofluoromethyl)thioether is then reacted with a solution of chlorine in chloroform, followed by the addition of sodium benzenesulfinate to yield S-(chlorofluoromethyl)benzenesulfonothioate. chinesechemsoc.orgchinesechemsoc.org

Table 1: Radiosynthesis of [¹⁸F]ArylSCF₂H via Halogen-Exchange

| Precursor (ArylSCHFCl) | Radiochemical Conversion (RCC) (%) |

|---|---|

| Electron-withdrawing groups | Moderate to High |

| Electron-neutral groups | Moderate to High |

| Electron-donating groups | Moderate to High |

Data derived from research on copper-mediated radiofluorination of organoboron compounds. acs.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions are pivotal in forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex aromatic compounds.

Copper(II) Salt-Catalyzed (Hetero)aryl–SCFClH Bond Construction

A mild and practical protocol for the copper-catalyzed chlorofluoromethylthiolation of (hetero)aryl boronic acids has been developed. chinesechemsoc.orgchinesechemsoc.org This reaction utilizes a novel electrophilic chlorofluoromethylthiolating reagent, PhSO₂SCFClH, to convert (hetero)aryl boronic acids into chlorofluoromethylthiolated (hetero)arenes. chinesechemsoc.org This method is significant as it provides the precursors necessary for subsequent ¹⁸F-fluorination. chinesechemsoc.org The copper(II)-catalyzed Chan–Lam coupling of arylboronic acids with various nucleophiles, including azides, is a well-established method that highlights the versatility of copper catalysis in forming carbon-heteroatom bonds. nih.gov The reaction mechanism is believed to involve the formation of an aryl-copper(II) intermediate, followed by reductive elimination to yield the desired product. nih.gov

Mechanochemical Ullmann-Type Reductive Coupling for Aromatic Ring Knitting

A novel, solvent-free, and ambient-temperature method for constructing conjugated porous networks (CPNs) has been demonstrated through mechanochemical Ullmann-type reductive coupling. nih.govosti.govresearchgate.net This technique, referred to as "aromatic ring knitting," involves the dehalogenation of aromatic halides in the presence of magnesium, which leads to the formation of Grignard reagent intermediates and subsequent C-C bond formation. nih.govosti.govresearchgate.net This approach is a complementary alternative to traditional oxidative Scholl coupling reactions. nih.govosti.gov The versatility of this method has been shown by successfully knitting various aromatic rings, including those derived from 1,2,4,5-tetrabromobenzene, pyrene, and triphenylene. nih.govosti.govresearchgate.net Mechanistic studies suggest that mechanochemistry facilitates the generation of transient organometallics by improving mass transfer and activating the surface of the magnesium metal. researchgate.net

Table 2: Examples of Aromatic Rings Used in Mechanochemical Ullmann-Type Reductive Coupling

| Monomer | Resulting Structure |

|---|---|

| 1,2,4,5-tetrabromobenzene | Ph-CPN-1 |

| Pyrene | CPNs |

| Triphenylene | CPNs |

Data sourced from studies on benzene ring knitting via mechanochemical reactions. nih.govosti.govresearchgate.net

Programmed Synthesis of Multi-Substituted Benzene Derivatives

The synthesis of multi-substituted benzene derivatives, which are crucial components in pharmaceuticals and organic electronic devices, presents a significant challenge due to the difficulty in selectively installing different functional groups at desired positions. nagoya-u.ac.jpsciencedaily.com

Chemists have developed a programmed synthesis approach to create benzene derivatives with five or six different functional groups. nagoya-u.ac.jpsciencedaily.com This sequential method allows for the controlled, "at-will" synthesis of these complex molecules, providing access to novel functional organic materials that were previously unattainable. nagoya-u.ac.jpsciencedaily.com This breakthrough has been demonstrated with the synthesis of a propeller-shaped, radially extended hexa-aryl-benzene (HAB) with six distinct substituents. nagoya-u.ac.jp

A strategy for the programmed synthesis of multifunctionalized benzene derivatives involves the regioselective sequential silylation and borylation of aromatic aldimines. acs.org This one-pot, three-component coupling reaction demonstrates that the order of reaction is crucial for controlling reactivity and regioselectivity, with the initial silylation promoting the subsequent borylation. acs.org The introduced formyl, silyl, and boryl groups can then be independently converted to other functional groups, leading to substitution patterns that are difficult to achieve through conventional methods. acs.org

Reaction Mechanisms and Reactivity of Chlorofluoromethyl Benzene Analogues

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the benzene (B151609) ring. wikipedia.org The reaction preserves the stable aromatic system. masterorganicchemistry.com

The mechanism of electrophilic aromatic substitution generally proceeds in two principal steps. masterorganicchemistry.comwikipedia.org The first, and typically rate-determining, step involves the attack of the π electrons of the aromatic ring on an electrophile (E⁺). wikipedia.orguomustansiriyah.edu.iq This attack disrupts the aromaticity of the ring and leads to the formation of a resonance-stabilized carbocation known as an arenium ion, or sigma (σ)-complex. uomustansiriyah.edu.iqnumberanalytics.com This intermediate is positively charged and has one carbon atom that is sp³-hybridized, breaking the cyclic conjugation. wikipedia.org

In the second step, a weak base removes a proton from the sp³-hybridized carbon atom that bears the new electrophile. wikipedia.org This step is generally fast as it restores the highly stable aromatic system, resulting in the final substituted product. uomustansiriyah.edu.iq

Substituents already present on the benzene ring profoundly affect both the rate of reaction (reactivity) and the position of the new substituent (regioselectivity). wikipedia.orglibretexts.org These effects are primarily due to a combination of inductive and resonance effects. Substituents are broadly classified as either activating or deactivating groups. masterorganicchemistry.com

Activating groups donate electron density to the ring, making it more nucleophilic and thus increasing the rate of electrophilic substitution compared to benzene. masterorganicchemistry.com These groups are typically ortho, para-directors. Examples include hydroxyl (-OH), alkyl (-CH₃), and amino (-NH₂) groups. libretexts.org

Deactivating groups withdraw electron density from the ring, making it less nucleophilic and slowing down the reaction rate. masterorganicchemistry.com Most deactivating groups are meta-directors. uomustansiriyah.edu.iq

The (chlorofluoromethyl) group (-CF₂Cl) is a potent deactivating group. This is due to the strong negative inductive effect (-I) of the highly electronegative fluorine and chlorine atoms, which withdraws significant electron density from the benzene ring. pressbooks.pub This deactivation makes the ring much less reactive towards electrophiles. masterorganicchemistry.com Analogous groups like trifluoromethyl (-CF₃) and trichloromethyl (-CCl₃) are also strongly deactivating. masterorganicchemistry.comstackexchange.com

Due to this strong electron-withdrawing nature, the (chlorofluoromethyl) group acts as a meta-director . It deactivates the ortho and para positions more than the meta position, causing the incoming electrophile to preferentially attack the meta carbon. wikipedia.orgpressbooks.pub

| Substituent Group | Classification | Directing Effect | Primary Electronic Effect |

|---|---|---|---|

| -CH₃ (Methyl) | Activating | Ortho, Para | Inductive Donation (+I), Hyperconjugation |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Resonance Donation (+M) |

| -Cl (Chloro) | Deactivating | Ortho, Para | Inductive Withdrawal (-I) > Resonance Donation (+M) |

| -NO₂ (Nitro) | Strongly Deactivating | Meta | Inductive (-I) and Resonance (-M) Withdrawal |

| -CF₃ (Trifluoromethyl) | Strongly Deactivating | Meta | Strong Inductive Withdrawal (-I) |

| -CF₂Cl (Chlorofluoromethyl) | Strongly Deactivating | Meta | Strong Inductive Withdrawal (-I) |

The Friedel-Crafts reactions are a set of classic EAS reactions used to form new carbon-carbon bonds. byjus.com Friedel-Crafts alkylation involves the substitution of an alkyl group onto an aromatic ring. byjus.comlibretexts.org

The reaction is typically carried out by treating an aromatic compound with an alkyl halide (e.g., R-Cl) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). byjus.commasterorganicchemistry.com The Lewis acid activates the alkyl halide by helping to generate a carbocation (R⁺) or a highly polarized complex that acts as the electrophile. masterorganicchemistry.com The benzene ring then attacks this electrophile, proceeds through the standard two-step EAS mechanism, and forms an alkyl-substituted benzene. masterorganicchemistry.com

However, Friedel-Crafts reactions have significant limitations. One major drawback is that they fail with strongly deactivated aromatic rings. libretexts.org Therefore, a compound like (chlorofluoromethyl)benzene, which is strongly deactivated by the -CF₂Cl group, would not be expected to undergo Friedel-Crafts alkylation or acylation under standard conditions. libretexts.orgwikipedia.org The electron-poor nature of the ring prevents it from being sufficiently nucleophilic to attack the carbocation electrophile. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

While aromatic rings are typically electron-rich and react with electrophiles, they can be made to react with nucleophiles under specific conditions. wikipedia.org This occurs when the ring is substituted with one or more powerful electron-withdrawing groups, making it electron-deficient. openstax.org

The most common mechanism for nucleophilic aromatic substitution is the SNAr (addition-elimination) mechanism. wikipedia.orgopenstax.org This pathway is distinct from the Sₙ1 and Sₙ2 reactions seen with alkyl halides. wikipedia.org

The SNAr reaction proceeds in two steps:

Addition : A strong nucleophile attacks the carbon atom bearing the leaving group (such as a halide). numberanalytics.comlibretexts.org This initial attack is the rate-determining step and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or a cyclohexadienyl anion. masterorganicchemistry.comnumberanalytics.com In this intermediate, the aromaticity of the ring is temporarily broken, and the negative charge is delocalized across the ring system, particularly onto the electron-withdrawing substituents. masterorganicchemistry.comnumberanalytics.com

Elimination : The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored to yield the final substitution product. numberanalytics.com

The formation and stability of the Meisenheimer complex are critical for the reaction to proceed. numberanalytics.comresearchgate.net In some cases, these intermediates can be isolated and characterized. masterorganicchemistry.combris.ac.uk

The success of an SNAr reaction is highly dependent on two key factors: the nature of the leaving group and the presence of electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃), is essential for SNAr reactions. numberanalytics.comopenstax.org These groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. openstax.org If the EWG is in the meta position, it cannot participate in resonance stabilization, and the reaction is much less likely to occur. openstax.org The (chlorofluoromethyl)benzene ring, being substituted with a strong EWG, would be activated for SNAr if a suitable leaving group were also present at an ortho or para position.

Leaving Groups: The ability of the leaving group to depart also affects the reaction, but the trend is often counterintuitive. In SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. wikipedia.org The leaving group's electronegativity is more important as it polarizes the C-X bond, making the carbon more electrophilic and susceptible to attack. Consequently, the typical order of reactivity for halogen leaving groups is: F > Cl ≈ Br > I

This is the reverse of the trend seen in Sₙ2 reactions, where iodide is the best leaving group. wikipedia.orgnih.gov Fluorine, being the most electronegative halogen, makes the attached carbon the most electron-poor, thereby accelerating the rate-determining nucleophilic attack. masterorganicchemistry.comwikipedia.org

| Factor | Effect on SNAr Rate | Reason |

|---|---|---|

| Strong EWG (e.g., -NO₂, -CF₃) at ortho/para position | Increases Rate | Stabilizes the negative charge of the Meisenheimer complex through resonance. |

| Strong EWG at meta position | No significant effect | Cannot stabilize the intermediate via resonance. |

| Electron-Donating Group (e.g., -CH₃, -OCH₃) | Decreases Rate | Destabilizes the negatively charged intermediate. |

| Leaving Group (Halogens) | F > Cl ≈ Br > I | The rate-determining step is nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. |

Radical Reaction Mechanisms

Radical reactions are a cornerstone of the chemistry of halogenated organic compounds. For (chlorofluoromethyl)benzene analogues, these mechanisms are particularly relevant in dechlorination and benzylic halogenation processes.

The selective removal of chlorine atoms from chlorofluoromethylated aromatic compounds is a significant area of research. Studies on the dechlorination of dichlorofluoromethyl phenyl thioether (PhSCFCl2), an analogue, have shown that many reducing agents tend to eliminate both fluorine and chlorine atoms or lead to hydrolysis products. acs.orgfigshare.com However, the corresponding sulfone derivative exhibits different reactivity. Treatment of chlorofluoromethyl phenyl sulfone with zinc in methanol (B129727) has been shown to yield monochlorofluoromethyl and fluoromethyl phenyl sulfone in good yields. acs.orgfigshare.comresearchgate.net This suggests that the electronic nature of the substituent attached to the chlorofluoromethyl group plays a crucial role in directing the outcome of the reduction.

The use of sodium hydride-based reducing agents has also proven effective in the dechlorination of various chlorocarbons. uky.eduuky.edu These reagents, often prepared with nickel, iron, or zinc salts, can efficiently reduce aromatic halides. uky.eduuky.edu For instance, a nickel-based reagent has been shown to rapidly dechlorinate 1,3-dichlorobenzene. uky.eduuky.edu While not directly studying (chlorofluoromethyl)benzene, these findings provide a basis for understanding the potential of strong reducing agents in the dechlorination of related compounds. The general mechanism for such reductions often involves single electron transfer (SET) from the reducing agent to the organic halide, leading to the formation of a radical anion which then expels a chloride ion.

Photocatalytic reduction has also emerged as a promising method for the dechlorination of chlorinated volatile organic compounds (Cl-VOCs), although the high reduction potential of the C-Cl bond can make this process challenging. researchgate.net

Benzylic halogenation is a characteristic reaction of alkylbenzenes, proceeding via a free-radical mechanism. numberanalytics.comorgoreview.com The benzylic C-H bond is relatively weak due to the resonance stabilization of the resulting benzylic radical. orgoreview.comlibretexts.org The reaction is typically initiated by light or heat, which causes the homolytic cleavage of a halogen molecule (e.g., Cl2 or Br2) to generate halogen radicals. orgoreview.com

The propagation phase involves the abstraction of a benzylic hydrogen by a halogen radical, forming a resonance-stabilized benzylic radical. orgoreview.comyoutube.com This radical then reacts with another halogen molecule to yield the halogenated product and a new halogen radical, which continues the chain reaction. orgoreview.comyoutube.com

For analogues of (chlorofluoromethyl)benzene, the presence of halogens on the methyl group can influence the reactivity of the remaining benzylic C-H bonds. While specific studies on the benzylic halogenation of (chlorofluoromethyl)benzene itself are not detailed in the provided results, the general principles of benzylic halogenation would apply. Reagents like N-bromosuccinimide (NBS) are commonly used for selective benzylic bromination, as they provide a low, steady concentration of bromine, minimizing side reactions. libretexts.org

Specific Reactions of Chlorofluoromethylated Moieties

Beyond general radical pathways, the chlorofluoromethyl group can participate in a variety of specific and synthetically useful reactions.

The Darzens reaction, or condensation, is a classic method for the synthesis of α,β-epoxy esters (glycidic esters) from a ketone or aldehyde and an α-haloester in the presence of a base. wikipedia.org The reaction has been extended to include α-halo sulfones. Research has been conducted on the Darzens reaction involving chlorofluoromethyl phenyl sulfone. acs.orgfigshare.comresearchgate.net This reaction typically begins with the deprotonation of the α-carbon to the sulfonyl group, creating a carbanion. wikipedia.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. wikipedia.org The resulting alkoxide undergoes an intramolecular nucleophilic substitution to form the epoxide ring. wikipedia.org The use of chlorofluoromethyl phenyl sulfone in this reaction provides a route to fluorinated epoxides, which are valuable synthetic intermediates. cdnsciencepub.com

Table 1: Darzens Reaction of Chlorofluoromethyl Phenyl Sulfone

| Reactant 1 | Reactant 2 | Base | Product |

|---|

This table represents a generalized summary of the Darzens reaction involving chlorofluoromethyl phenyl sulfone.

The activation and functionalization of carbon-fluorine (C-F) bonds is a significant challenge in organic synthesis due to the high strength of the C-F bond. fu-berlin.dersc.org However, in certain molecular contexts, such as in fluorinated styrenes, C-F bonds can be activated. α-Trifluoromethylstyrenes, for example, exhibit unique reactivity, undergoing reactions such as SN2'-type, SNV, and ipso-substitution reactions. rsc.org

Recent research has demonstrated that hydrogen bond donors, like hexafluoroisopropanol (HFIP), can activate C(sp3)-F bonds in benzylic fluorides for formal insertion reactions with α-fluorinated styrenes. fu-berlin.de This process, which does not require an external fluorinating agent, leads to the formation of valuable gem-difluorinated products. fu-berlin.de While not directly involving (chlorofluoromethyl)benzene, this work highlights a key principle of C-F bond activation in related benzylic systems. The mechanism is thought to proceed through heterolytic cleavage of the C-F bond, facilitated by hydrogen bonding. fu-berlin.de

Palladium-catalyzed C-F bond activation has also been used to synthesize polyfluorinated styrene (B11656) derivatives from polyfluoronitroaromatic substrates and vinyl-boron compounds. worktribe.com Frustrated Lewis pairs (FLPs) have also shown promise in mediating the monoselective activation of C-F bonds in various fluorocarbons. nih.gov

Advanced Mechanistic Investigations

Modern computational and experimental techniques are providing deeper insights into the mechanisms of reactions involving fluorinated compounds. For instance, detailed mechanistic studies, including kinetic analysis, have been performed on the Darzens condensation of ketones to quantify their electrophilicity. cdnsciencepub.com

Furthermore, investigations into photoredox catalysis have opened new avenues for C-F bond activation. acs.org Highly reducing organic photoredox catalysts can facilitate the defluorinative coupling of trifluoromethyl arenes with unactivated alkenes. acs.org These advanced methods are crucial for developing more efficient and selective transformations of fluorinated aromatic compounds.

Palladium-Catalyzed C-H Functionalization Directed by Chalcogenoethers

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. researchgate.net In this context, directing groups are often employed to control the regioselectivity of the reaction. sioc-journal.cn Chalcogenoethers (containing sulfur, selenium, or tellurium) have emerged as effective directing groups in palladium-catalyzed C-H functionalization reactions of arenes, which are structural analogues to (chlorofluoromethyl)benzene.

Thioethers, in particular, have been proven to be reliable directing groups for the palladium-catalyzed alkenylation, acylation, and arylation of arenes. nih.govresearchgate.netresearchgate.net The sulfur atom coordinates to the palladium catalyst, positioning it to activate a specific C-H bond, typically at the ortho position. Mechanistic studies have revealed that the C-H bond cleavage is often the turnover-limiting step in these catalytic cycles. nih.govacs.orgresearchgate.net The process generally involves the formation of a cyclopalladated intermediate, specifically an acetate-bridged dinuclear palladium complex, which then proceeds through the functionalization pathway. nih.govacs.org

The general mechanism for these transformations can be described in several key steps:

Coordination: The thioether-containing substrate coordinates to the Pd(II) catalyst.

C-H Activation: The palladium center facilitates the cleavage of a nearby C-H bond, forming a five-membered palladacycle intermediate. This is often the rate-determining step.

Functionalization: The palladacycle reacts with the coupling partner (e.g., an alkene or aryl halide). This can occur through processes like migratory insertion.

Product Release: The functionalized product is released, often through reductive elimination or β-hydride elimination. nih.gov

Catalyst Regeneration: The palladium catalyst is regenerated to its active Pd(II) state, often with the help of an oxidant, allowing the cycle to continue.

Experimental and computational studies have compared the directing ability of different chalcogenoethers. researchgate.net In atroposelective C-H functionalization, the thioether motif was found to be a superior directing group compared to the corresponding ether (oxygen) and selenoether (selenium) in terms of both reactivity and enantioselectivity. researchgate.net This highlights the unique electronic properties of sulfur in facilitating these catalytic transformations.

The following table summarizes research findings for various palladium-catalyzed C-H functionalization reactions directed by thioethers on arene substrates.

Table 1: Research Findings on Thioether-Directed C-H Functionalization

| Reaction Type | Catalyst/Reagents | Substrate Scope | Key Finding | Citation(s) |

|---|---|---|---|---|

| Alkenylation | Pd(OAc)₂, Ag₂CO₃, Acrylate | Various aryl thioethers | Thioethers are reliable directing groups; the reaction proceeds via an acetate-bridged dinuclear cyclopalladation intermediate. | nih.govacs.org |

| Acylation | Pd(OAc)₂, TBPB, α-oxocarboxylic acids | Aryl thioethers | Efficient method for C-H acylation directed by a thioether group. | researchgate.net |

| Arylation | Pd(OAc)₂, Ag₂CO₃, Ar-I | Unactivated arenes | Thioether-directed C(sp²)–H arylation of unactivated arenes is demonstrated. | researchgate.net |

| Atroposelective Olefination | Pd(OAc)₂, Chiral Phosphoric Acid | N-aryl indoles, Biaryls | Thioethers enable highly atroposelective C-H olefination to construct N-C and C-C axial chirality with high enantioselectivity. | nih.gov |

Carbon-Carbon Bond Cleavage and Rearrangement of Aromatic Rings by Metallic Complexes

While the functionalization of C-H bonds leaves the aromatic core intact, certain metallic complexes are capable of a more drastic transformation: the cleavage and rearrangement of the carbon-carbon bonds within the aromatic ring itself. This represents a significant challenge due to the high stability of the benzene ring. Such transformations are of great interest for converting simple aromatic compounds, abundant in resources like petroleum, into different types of hydrocarbons. nih.govresearchgate.net

A notable example of this reactivity is the C-C bond cleavage and rearrangement of benzene by a trinuclear titanium hydride complex. nih.govresearchgate.netbeilstein-journals.org This research demonstrated that a well-defined molecular system can activate and break the stable aromatic ring under relatively mild conditions. beilstein-journals.org The reaction transforms the benzene ring sequentially into a methylcyclopentenyl species and then a 2-methylpentenyl species. nih.govresearchgate.net This process involves the cleavage of a robust aromatic C-C bond and the formation of a new C-C bond, effectively rearranging the carbon skeleton from a six-membered ring to a five-membered ring and subsequently to an acyclic structure. nih.gov

The key findings from this research include:

Cooperative Metal Sites: The reaction is facilitated by the cooperation of multiple titanium hydride active sites within the cluster. nih.govbeilstein-journals.org This multimetallic platform is crucial for activating the otherwise inert benzene molecule.

Sequential Transformation: The benzene ring is not simply fragmented but is transformed through a series of steps, including partial hydrogenation and ring contraction. nih.gov

Mechanistic Insight: This work provides molecular-level insight into the hydrocracking of an aromatic ring, a process that is important in industrial catalysis but often poorly understood at a mechanistic level. beilstein-journals.org

This transformation demonstrates that multimetallic hydride complexes can serve as a unique platform for activating and transforming highly stable aromatic molecules. While this specific reaction was demonstrated on benzene, the principles offer a foundation for designing new catalysts capable of transforming substituted aromatics, including analogues of (chlorofluoromethyl)benzene, into valuable non-aromatic products.

The following table summarizes the key features of the metallic complex involved in this transformation.

Table 2: Metallic Complex for Aromatic Ring Cleavage

| Metallic Complex | Substrate | Transformation Product(s) | Key Feature | Citation(s) |

|---|---|---|---|---|

| Trinuclear Titanium Polyhydride | Benzene | Methylcyclopentenyl and 2-methylpentenyl species | Breaks aromatic C-C bonds and rearranges the carbon skeleton through the cooperation of multiple metal sites. | nih.govresearchgate.netbeilstein-journals.org |

Spectroscopic Characterization of Chlorofluoromethyl Benzene Analogues

Vibrational Spectroscopy (FT-IR, Raman)

C-H Stretching Modes in Aromatic Rings

The C-H stretching vibrations in aromatic rings of compounds like (chlorofluoromethyl)benzene are typically observed in the region of 3100-3000 cm⁻¹. orgchemboulder.comspcmc.ac.inlibretexts.orglibretexts.orgwisdomlib.orgyoutube.comlibretexts.org These absorptions occur at a slightly higher frequency compared to the C-H stretching in alkanes, which is a useful diagnostic feature to distinguish aromatic and alkene compounds from saturated hydrocarbons. orgchemboulder.comspcmc.ac.in The intensity of these bands can sometimes be weak, and the presence of strong symmetry in the molecule may further reduce their visibility. youtube.com For instance, the IR spectrum of toluene (B28343), a related monosubstituted benzene (B151609), shows aromatic C-H stretches at 3099, 3068, and 3032 cm⁻¹. orgchemboulder.com The presence of a (chlorofluoromethyl) substituent can influence the precise frequencies of these modes due to electronic and steric effects.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

Ring Stretching Vibrations

The carbon-carbon stretching vibrations within the aromatic ring of (chlorofluoromethyl)benzene analogues give rise to a series of characteristic bands. spcmc.ac.in These "in-ring" C-C stretching modes typically appear in two main regions: 1620-1585 cm⁻¹ and 1500-1400 cm⁻¹. orgchemboulder.comspcmc.ac.inlibretexts.orglibretexts.orglibretexts.org These absorptions are a hallmark of the aromatic skeleton and are often among the most intense bands in the mid-infrared region. libretexts.org The exact number and position of these bands can be influenced by the nature and position of the substituents on the benzene ring. For example, toluene exhibits ring stretching vibrations at 1614, 1506, and 1465 cm⁻¹. orgchemboulder.com In tri-substituted benzene rings, these modes have been reported in both IR and Raman spectra, with theoretical calculations further aiding in their assignment. scispace.com

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C-C Ring Stretch | 1620-1585 |

| C-C Ring Stretch | 1500-1400 |

Out-of-Plane C-H Deformations

The out-of-plane (oop) C-H bending vibrations are particularly informative for determining the substitution pattern on the benzene ring. orgchemboulder.comspcmc.ac.inudel.edu These strong absorptions are typically found in the 900-675 cm⁻¹ region of the infrared spectrum. orgchemboulder.comlibretexts.orglibretexts.org The number of adjacent hydrogen atoms on the ring dictates the specific frequency of these bands. oregonstate.edu For monosubstituted benzenes, such as what would be expected for (chlorofluoromethyl)benzene, a strong band is anticipated between 770 and 710 cm⁻¹. spectroscopyonline.comresearchgate.net The presence of a ring bending vibration near 690 cm⁻¹ is also characteristic of monosubstituted rings. spectroscopyonline.com The pattern of these oop bands provides a reliable "fingerprint" for the substitution on the aromatic ring. orgchemboulder.com

| Substitution Pattern | Number of Adjacent Hydrogens | Typical Frequency Range (cm⁻¹) |

| Monosubstituted | 5 | 770-710 |

| Ortho-disubstituted | 4 | ~760 |

| Meta-disubstituted | 3 and 1 | ~780 and ~855 |

| Para-disubstituted | 2 | ~813 |

Overtone and Combination Frequencies Analysis

In addition to the fundamental vibrational modes, weaker bands known as overtones and combination bands can appear in the infrared spectra of aromatic compounds. spectroscopyonline.com These bands, which arise from the simultaneous excitation of multiple vibrations or the excitation of a vibration to a higher energy level, are typically found in the 2000-1665 cm⁻¹ region. orgchemboulder.comspcmc.ac.inlibretexts.orglibretexts.org Although these bands are generally 10 to 100 times less intense than the fundamental absorptions, their pattern can be highly characteristic of the substitution on the benzene ring. orgchemboulder.comspectroscopyonline.com The analysis of these overtone and combination bands can serve as a supplementary method for confirming the substitution pattern of (chlorofluoromethyl)benzene analogues. spcmc.ac.inyoutube.com

| Band Type | Typical Frequency Range (cm⁻¹) | Significance |

| Overtone/Combination | 2000-1665 | Characteristic of ring substitution pattern |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For (chlorofluoromethyl)benzene analogues, ¹H NMR is particularly useful for analyzing the protons on the aromatic ring.

Proton (¹H) NMR Chemical Shift Analysis

The chemical shifts of protons attached to an aromatic ring in substituted benzenes are influenced by the electronic effects of the substituents. wisc.edu The protons in benzene itself resonate at approximately 7.3 ppm. wisc.edu For a monosubstituted benzene like (chlorofluoromethyl)benzene, the chemical shifts of the aromatic protons will be slightly upfield or downfield of this value, depending on the electron-donating or electron-withdrawing nature of the substituent. The (chlorofluoromethyl) group is expected to be electron-withdrawing, which would generally lead to a downfield shift (higher ppm values) for the aromatic protons.

The substitution pattern on the benzene ring also gives rise to characteristic splitting patterns due to spin-spin coupling between adjacent protons. wisc.edu For a monosubstituted benzene, one would typically expect to see a complex multiplet for the five aromatic protons. mnstate.edu However, in some cases, distinct signals for the ortho, meta, and para protons can be resolved. The coupling constants, typically 7-10 Hz for ortho coupling and 2-3 Hz for meta coupling, provide further structural information. wisc.edu The integration of the signals in the aromatic region should correspond to the number of protons on the ring. mnstate.edu

| Proton Type | Typical Chemical Shift Range (ppm) | Expected Multiplicity (for monosubstituted ring) |

| Aromatic (ortho, meta, para) | ~7.0 - 8.0 | Multiplet |

Fluorine-19 (¹⁹F) NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. azom.combeilstein-journals.org This wide range allows for the clear resolution of signals from different fluorine environments within a molecule. azom.com

For (chlorofluoromethyl)benzene, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom in the -CHFCl group. The chemical shift of this signal provides information about the electronic environment of the fluorine nucleus. For comparison, the chemical shift of the trifluoromethyl (CF₃) group in trifluoromethylbenzene is approximately -63 ppm. azom.com The chemical environment in the chlorofluoromethyl group is different, and the chemical shift would reflect the combined electron-withdrawing effects of the chlorine atom and the phenyl group.

In related compounds like (2,2,2-trifluoroethyl)benzene, the CF₃ group appears as a triplet in the ¹⁹F NMR spectrum around -66.0 ppm due to coupling with the adjacent methylene (B1212753) (-CH₂) protons. beilstein-journals.org For (chlorofluoromethyl)benzene, the signal for the single fluorine atom would be split into a doublet by the adjacent benzylic proton (¹H). This coupling provides structural confirmation of the -CHFCl fragment.

The table below shows typical ¹⁹F NMR chemical shifts for fluorine in various chemical environments, which can be used to estimate the shift for (chlorofluoromethyl)benzene.

| Compound/Functional Group | Example Compound | Typical ¹⁹F Chemical Shift (ppm) | Signal Multiplicity (due to ¹H coupling) |

| Trifluoromethyl (aromatic) | Trifluoromethylbenzene | -62 to -63 | Singlet |

| Trifluoromethyl (aliphatic) | 1,1,1-Trifluoroethane | ~ -66 | Triplet |

| Aromatic Fluorine | Fluorobenzene | -100 to -120 | Complex multiplet |

| Benzylic Fluorine (-CHFCl) | (Chlorofluoromethyl)benzene | Estimated -70 to -90 | Doublet |

This interactive table provides reference chemical shifts and predicted values for the target compound.

Mass Spectrometry (MS)

Mass spectrometry of (chlorofluoromethyl)benzene would provide information about its molecular weight and fragmentation pattern, aiding in its structural elucidation. The initial ionization process, typically electron impact (EI), would generate a molecular ion ([M]⁺•). Due to the presence of chlorine, the molecular ion peak would appear as a pair of peaks, [M]⁺• and [M+2]⁺•, with a characteristic intensity ratio of approximately 3:1, corresponding to the natural abundances of the ³⁵Cl and ³⁷Cl isotopes, respectively. docbrown.info

The fragmentation of the molecular ion is expected to follow pathways characteristic of both aromatic and halogenated compounds. libretexts.org A primary fragmentation pathway for benzyl (B1604629) derivatives is the cleavage of the bond between the benzylic carbon and the aromatic ring. However, a more dominant fragmentation for compounds with a benzylic substituent is the loss of a radical from the side chain to form a stable cation.

Key expected fragmentation pathways include:

Loss of Chlorine Radical: The cleavage of the C-Cl bond would result in the formation of a [C₆H₅CHF]⁺ cation. [C₆H₅CHFCl]⁺• → [C₆H₅CHF]⁺ + Cl•

Loss of Fluorine Radical: Cleavage of the C-F bond is less common than C-Cl cleavage but could lead to a [C₆H₅CHCl]⁺ cation. [C₆H₅CHFCl]⁺• → [C₆H₅CHCl]⁺ + F•

Formation of the Tropylium (B1234903) Ion: A very common fragmentation pattern for benzyl compounds involves the loss of the entire side chain substituent or rearrangement followed by fragmentation to form the highly stable tropylium cation ([C₇H₇]⁺) at m/z 91. youtube.com This often involves the loss of a radical from the initial molecular ion. For (chlorofluoromethyl)benzene, this would likely proceed via the loss of the •CHFCl group, although this fragment is not a simple radical. A more likely route is rearrangement followed by loss of HCl to form a [C₇H₆F]⁺ ion or loss of HF to form a [C₇H₆Cl]⁺ ion.

Formation of the Phenyl Cation: Loss of the entire -CHFCl side chain would result in the phenyl cation ([C₆H₅]⁺) at m/z 77. This is a characteristic peak for many benzene derivatives. docbrown.infodocbrown.info [C₆H₅CHFCl]⁺• → [C₆H₅]⁺ + •CHFCl

The table below summarizes the probable key fragments in the mass spectrum of (chlorofluoromethyl)benzene.

| m/z (for ³⁵Cl) | Ion Formula | Identity/Origin |

| 144 / 146 | [C₇H₆FCl]⁺• | Molecular Ion ([M]⁺•) |

| 109 | [C₇H₆F]⁺ | Loss of HCl from molecular ion or [C₆H₅CHF]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl compounds youtube.com |

| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage of the C-C bond docbrown.info |

This interactive table outlines the expected fragmentation pattern.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. longdom.org Aromatic compounds like (chlorofluoromethyl)benzene exhibit characteristic absorptions due to π → π* transitions within the benzene ring.

Benzene itself shows strong absorption bands near 180 nm and 200 nm, and a weaker, vibrationally-structured band around 255 nm. msu.eduup.ac.za When substituents are added to the benzene ring, these absorption bands can shift in wavelength and change in intensity. The substitution of the (chlorofluoromethyl) group on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This shift occurs because the substituent can perturb the π electronic system of the aromatic ring. up.ac.za

The table below summarizes the typical UV absorption bands for benzene and a related substituted benzene, providing a basis for predicting the spectrum of (chlorofluoromethyl)benzene.

| Compound | Absorption Band 1 (λ_max, nm) | Absorption Band 2 (λ_max, nm) | Transition Type |

| Benzene | ~204 | ~255 | π → π |

| Chlorobenzene | ~210 | ~265 | π → π |

| (Chlorofluoromethyl)benzene | Predicted ~210-215 | Predicted ~265-270 | π → π* |

This interactive table shows characteristic absorption maxima for aromatic compounds.

Applications in Organic Synthesis

Building Blocks for Agrochemicals and Pesticides

The field of agrochemicals heavily relies on organofluorine chemistry. The trifluoromethyl (-CF₃) group, a close analogue to the chlorofluoromethyl group, is a critical component in a large percentage of modern pesticides. nih.govacs.org Benzotrifluoride (B45747) and its derivatives are valuable intermediates for the production of agricultural chemicals, including herbicides and insecticides. google.comepo.orgresearchgate.netkowachemical.com

The trifluoromethyl group is strongly electron-withdrawing, which can enhance the biological activity of a molecule. nih.gov This property is leveraged in numerous successful agrochemicals. For example, Trifluoromethylpyridine (TFMP) is a key structural motif found in over 20 commercial pesticides, including herbicides, insecticides, and fungicides. nih.govchigroup.siteacs.orgresearchoutreach.org The success of these compounds underscores the potential utility of other haloalkylbenzene derivatives, such as (Chlorofluoromethyl)benzene, as building blocks for new crop protection agents.

Table 1: Examples of Agrochemicals Containing the Trifluoromethyl-Aryl Moiety This table showcases compounds structurally related to (Chlorofluoromethyl)benzene, highlighting the importance of the trifluoromethyl group in this sector.

| Agrochemical | Type | Key Structural Moiety |

| Fluazifop-butyl | Herbicide | Trifluoromethylpyridine |

| Flazasulfuron | Herbicide | Trifluoromethylpyridine |

| Pyroxsulam | Herbicide | Trifluoromethylpyridine |

| Chlorfluazuron | Insecticide | Trifluoromethyl-substituted benzene (B151609) |

| Flonicamid | Insecticide | Trifluoromethylpyridine |

| Sulfoxaflor | Insecticide | Trifluoromethylpyridine |

Strategies for Synthetic Route Planning of Benzene Derivatives

The synthesis of substituted benzenes requires careful strategic planning, particularly when multiple substituents are involved. The order of reactions is critical because the substituent already on the ring directs the position of the next incoming group. libretexts.orglibretexts.org This regioselectivity is governed by the electronic properties of the existing substituent.

Substituents are broadly classified as either ortho, para-directing or meta-directing.

Activating, ortho, para-directors: These groups donate electron density to the ring, making it more reactive than benzene. Examples include alkyl (-R), hydroxyl (-OH), and amino (-NH₂) groups. libretexts.org

Deactivating, ortho, para-directors: Halogens (-F, -Cl, -Br, -I) are an exception; they withdraw electron density through induction (deactivating the ring) but direct incoming groups to the ortho and para positions due to resonance. libretexts.orgmsu.edu

Deactivating, meta-directors: These groups strongly withdraw electron density from the ring, making it less reactive than benzene. Examples include nitro (-NO₂), carbonyl (-COR), and trifluoromethyl (-CF₃) groups. libretexts.org

For a hypothetical synthesis involving (Chlorofluoromethyl)benzene, the -CHFCl group would be expected to be a deactivating, meta-directing group due to the strong inductive electron withdrawal by the halogen atoms. Therefore, in planning a synthetic route to a di-substituted derivative, if a meta product is desired, the chlorofluoromethylation would ideally precede the introduction of the second group. Conversely, if an ortho or para product is the target, the synthetic strategy would need to be adjusted, perhaps by introducing an ortho, para-director first, followed by a multi-step conversion of that group into the chlorofluoromethyl side chain. libretexts.org

Applications of Alkyl Substituents on Benzene Derivatives

The alkyl side chains on benzene derivatives are not merely passive substituents; they are functional handles that can be chemically transformed to build molecular complexity. pressbooks.pub The benzylic position (the carbon atom attached directly to the benzene ring) is particularly reactive.

Two common transformations involving alkyl substituents are:

Radical Halogenation: The benzylic position is susceptible to free-radical halogenation. For example, toluene (B28343) can be brominated at the methyl group using N-bromosuccinimide (NBS) and a radical initiator. This reaction is highly selective for the benzylic position due to the stability of the resulting benzylic radical. pressbooks.pub A benzylic halide is a versatile intermediate that can undergo substitution or elimination reactions. pressbooks.pub

Oxidation: An alkyl group with at least one benzylic hydrogen can be oxidized to a carboxylic acid (-COOH) group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇). pressbooks.pub This transformation is a powerful tool for converting simple alkylbenzenes into benzoic acid derivatives.

These fundamental reactions expand the synthetic utility of benzene derivatives, allowing for the conversion of simple starting materials into a wide array of more complex functionalized molecules.

Advanced Materials Research Incorporating Chlorofluoromethyl Benzene Motifs

Design of Thermally Stable Benzene (B151609) Derivatives

The inherent stability of the benzene ring is a key feature, but for high-performance applications, its thermal robustness must often be enhanced. The introduction of moieties such as the chlorofluoromethyl group is a key strategy for achieving this.

Enhancing the thermal stability of benzene derivatives is critical for their use in applications where they are exposed to high temperatures. longdom.org The design of these molecules involves a multi-faceted approach that integrates specific structural modifications and the strategic selection of substituents. longdom.orgijcrt.org The stability of a benzene derivative is influenced by its molecular structure, steric effects, electronic effects, and intermolecular interactions. longdom.org

Key strategies for improving thermal robustness include:

Substituent Selection: The choice and positioning of substituents on the benzene ring significantly impact thermal stability. longdom.org Electron-withdrawing groups (EWGs), such as halogens, can stabilize the aromatic ring by delocalizing charge and reducing electron density. longdom.org

Steric Hindrance: The introduction of bulky functional groups can provide steric hindrance, which physically protects the molecule from thermal degradation pathways. ijcrt.org

Polymer Chemistry: Incorporating these modified benzene derivatives into thermosetting resins can create a cross-linked, three-dimensional network upon heating, which dramatically impedes the movement of polymer chains and increases the decomposition temperature. longdom.org

The following table summarizes these strategies:

| Modification Strategy | Mechanism of Action | Effect on Thermal Robustness |

|---|---|---|

| Introduction of Electron-Withdrawing Groups (e.g., Halogens) | Delocalizes charge within the aromatic ring, reducing electron density and increasing the energy barrier for degradation. longdom.org | Enhanced Stability |

| Addition of Bulky Functional Groups | Creates steric hindrance that physically shields the molecule and restricts thermal motion. longdom.orgijcrt.org | Increased Stability |

| Incorporation into Cross-linked Polymers | Forms a rigid 3D network that limits polymer chain mobility and raises the decomposition temperature. longdom.org | Significantly Improved Stability |

The enhanced thermal stability imparted by the (chlorofluoromethyl)benzene motif makes it a valuable component in the development of high-performance polymers and composites. nasa.gov These materials are designed for use in demanding environments where resistance to heat is paramount.

Fluorination, through the introduction of groups like trifluoromethyl (a close analogue to chlorofluoromethyl), has been shown to be a synthetically simple path toward high-performance polymer donors for applications such as polymer solar cells (PSCs). rsc.org In one comparative study, replacing a methyl group with a trifluoromethyl group on a polymer donor lowered its HOMO energy level, increased light absorption, and resulted in a near two-fold increase in power conversion efficiency in solar cells. rsc.org This highlights the potential of fluorinated groups to fine-tune the electronic and physical properties of polymers for advanced applications.

Furthermore, thermally stable benzene derivatives are incorporated into thermosetting resins to create materials with high decomposition temperatures. longdom.org The resulting cross-linked structures are suitable for high-temperature applications in aerospace, automotive, and electronics industries. longdom.org

Synthesis of Novel Functional Organic Materials

The (chlorofluoromethyl)benzene unit serves as a versatile building block in the synthesis of new functional organic materials. sciencedaily.com Its reactivity and electronic properties can be harnessed to construct complex molecules with tailored characteristics. Chemists have developed programmed synthesis methods that allow for the creation of benzene derivatives with multiple different functional groups, opening the door to novel materials that were previously inaccessible. sciencedaily.com

The synthesis of related compounds, such as benzotrifluoride (B45747) (trifluoromethylbenzene), demonstrates the utility of such motifs. Benzotrifluoride is used as a solvent in organic synthesis and is particularly useful for radical reactions and in fluorous synthesis, where it can dissolve both standard organic and highly fluorinated molecules. researchgate.net This dual solubility is crucial for creating complex fluorinated materials. The development of new synthetic strategies, such as visible-light-mediated chlorination, provides efficient and sustainable alternatives for producing key precursors like benzyl (B1604629) chlorides from substituted toluenes, which can then be further functionalized. mdpi.com

Creation of Conjugated Porous Networks (CPNs)

Conjugated Porous Networks (CPNs) are a class of materials characterized by their high surface area, porosity, and extended π-conjugation. nih.gov These properties make them highly attractive for applications in gas storage, catalysis, and energy storage. Halogenated aromatic compounds, including derivatives of (chlorofluoromethyl)benzene, are key precursors in the bottom-up construction of these networks.

A novel and scalable approach for creating CPNs involves a process known as "direct aromatic ring knitting." nih.govornl.gov This method utilizes mechanochemical Ullmann-type reactions to form direct carbon-carbon bonds between aromatic halide monomers. nih.govresearchgate.net The process is typically conducted under neat (solvent-free) and ambient conditions, making it a more sustainable alternative to traditional solution-based methods that often require noble metal catalysts or high temperatures. nih.govornl.gov

The key to this strategy is the dehalogenation of aromatic halides, such as 1,2,4,5-tetrabromobenzene, in the presence of magnesium, which proceeds through the formation of Grignard reagent intermediates. nih.govosti.gov This technique has been successfully used to "knit" various aromatic rings, including benzene, pyrene, and triphenylene, into porous networks with high surface areas and mesoporous architectures. nih.govresearchgate.net

| Monomer Example | Synthesis Technique | Key Features | Resulting Material |

| 1,2,4,5-tetrabromobenzene (TBB) | Mechanochemical Ullmann-type Reductive Coupling nih.govresearchgate.net | Solvent-free, ambient temperature, uses Magnesium nih.gov | Ph-CPN-1 with high surface area and mesoporous structure nih.govresearchgate.net |

| Pyrene/Triphenylene Halides | Direct Aromatic Ring Knitting nih.gov | Versatile for various aromatic cores nih.gov | CPNs with tailored aromatic structures nih.gov |

The unique structural and electronic properties of CPNs synthesized from halogenated precursors translate into promising performance in materials science, particularly in electrochemistry. CPNs created through direct aromatic ring knitting have demonstrated good electrochemical performance when used as anode materials in lithium-ion batteries (LIBs). nih.govosti.gov The high surface area allows for efficient ion exchange, while the conjugated network facilitates electron transport, both of which are critical for high-performance battery materials. This approach expands the potential applications of CPNs and provides new opportunities for their scalable use in energy storage technologies. nih.govresearchgate.net

Environmental Fate and Degradation Pathways

Biodegradation Mechanisms

The biodegradation of halogenated aromatic compounds is a key process in their environmental remediation. Microorganisms have evolved various enzymatic pathways to break down these xenobiotic compounds.

Several bacterial genera, including Pseudomonas, Burkholderia, and Ralstonia, have been identified as being capable of degrading chlorinated aromatic hydrocarbons. nih.govnih.gov For example, Pseudomonas putida F1 is known to degrade toluene (B28343) and other aromatic hydrocarbons through a dioxygenase-initiated pathway. nih.govnih.gov It is plausible that similar enzymatic machinery could be involved in the initial steps of (chlorofluoromethyl)benzene degradation.

Environmental Fate Modeling and Assessment

In the absence of extensive experimental data, environmental fate models are valuable tools for predicting the distribution and persistence of chemicals like (chlorofluoromethyl)benzene. rsc.orgepa.gov These models utilize the physicochemical properties of a compound, such as its vapor pressure, water solubility, and octanol-water partition coefficient, to estimate its partitioning between air, water, and soil. epa.gov

Multimedia fate models, such as the Equilibrium Criterion (EQC) model, can provide a holistic view of a chemical's environmental behavior. rsc.org Furthermore, quantitative structure-activity relationship (QSAR) models can be used to estimate key environmental parameters, such as the soil adsorption coefficient (Koc) and biodegradation rates, when experimental data are unavailable. nih.gov These modeling approaches are essential for conducting risk assessments and developing strategies for managing the potential environmental impacts of (chlorofluoromethyl)benzene. mdpi.com

Future Research Directions and Perspectives

Development of Innovative and Sustainable Synthetic Strategies

Future research will prioritize the development of innovative and sustainable methods for synthesizing (Chlorofluoromethyl)benzene and its derivatives, moving away from harsh reagents and complex procedures. A significant focus will be on direct C-H functionalization, which offers a more atom-economical and greener approach by avoiding the need for pre-functionalized starting materials. beilstein-journals.orgrsc.org

One promising avenue is the advancement of enzymatic and bio-inspired synthesis. The discovery and engineering of enzymes like fluorinases could pave the way for highly selective and environmentally friendly fluorination processes under mild conditions. researchgate.netnih.gov This biotechnological approach aims to overcome the limitations of traditional chemical methods, such as low turnover rates, by engineering microorganisms with enhanced capabilities for producing fluorinated compounds. researchgate.netnih.gov

Additionally, the development of synthetic strategies that utilize visible light photocatalysis is expected to grow. These methods offer an operationally simple and mild way to activate benzylic C-H bonds for fluorination, often using diarylketone or covalent organic framework (COF)-based photocatalysts. organic-chemistry.org The goal is to create more efficient and sustainable protocols that can be applied to a wider range of substrates.

Sustainable chemistry principles will also drive research towards using water as a reaction medium and minimizing the use of toxic organic solvents and reagents. digitellinc.com Surfactant-based catalytic systems that enable nucleophilic fluorination in water are an example of this trend, which aims to make the synthesis of organofluorine molecules more economical and environmentally benign. digitellinc.com

Exploration of Novel Catalytic Systems for Functionalization

The exploration of novel catalytic systems is crucial for the selective functionalization of the benzylic C-H bonds in molecules like (Chlorofluoromethyl)benzene. Future efforts will likely concentrate on designing catalysts that offer greater control over reactivity and selectivity.

Transition metal catalysis will continue to be a major area of investigation. Research into palladium, copper, and iron-based catalysts has already shown promise for benzylic C-H fluorination. beilstein-journals.orgorganic-chemistry.orgacs.org Future work will aim to develop more robust and versatile catalysts that can operate under milder conditions and tolerate a wider array of functional groups. rsc.org For instance, combining photoredox and hydrogen-atom transfer (HAT) catalysis allows for efficient C-H functionalization with high functional group compatibility. acs.org

A key challenge is achieving site-selectivity, and novel catalytic systems will be designed to address this. acs.org This includes the development of catalysts that can differentiate between various C-H bonds within a complex molecule, enabling the precise introduction of fluorine at a desired position. Copper-catalyzed C-H fluorination with reagents like N-fluorobenzenesulfonimide (NFSI) has demonstrated the potential for site-selective transformation of benzylic C-H bonds. organic-chemistry.orgacs.org

Furthermore, research into metal-free catalytic systems is gaining traction as a more sustainable alternative. rsc.org These systems, which may involve organocatalysts or photoredox catalysts, can avoid the cost and potential toxicity associated with transition metals. organic-chemistry.org The development of such systems will be a significant step towards greener and more economical chemical synthesis.

Expanding Applications in Pharmaceutical and Advanced Materials Science

The unique properties imparted by the fluorine atom suggest that (Chlorofluoromethyl)benzene and its derivatives have significant potential in both pharmaceutical and materials science. Future research will focus on leveraging these properties to create novel molecules with enhanced functions.

In pharmaceutical science, the incorporation of monofluoromethyl groups can significantly impact a molecule's biological activity, metabolic stability, and bioavailability. researchgate.net It is well-established that a substantial portion of pharmaceuticals contain at least one fluorine atom. digitellinc.com Research will likely focus on incorporating the (chlorofluoromethyl)benzyl moiety into new drug candidates to treat a wide range of diseases. nih.govnih.gov The ability of fluorine to modulate properties like lipophilicity and pKa makes it a valuable tool in drug design and lead optimization. researchgate.netreachemchemicals.com

In the field of advanced materials, the introduction of fluorine can alter the electronic and physical properties of organic molecules, leading to new applications. springernature.com For instance, fluorinated benzene (B151609) derivatives are being explored for their use in liquid crystal displays, photovoltaic solar cells, and as components of advanced polymers. springernature.comrsc.org Research into hexa-aryl-benzenes (HABs) has shown that tuning substituents on the benzene core can induce fluorescence, opening up possibilities for new optical materials. innovations-report.com Furthermore, porous materials like metal-organic frameworks (MOFs) can be functionalized to effectively capture harmful pollutants like benzene from the atmosphere. manchester.ac.uk

Future studies will likely explore the synthesis of novel polymers and organic electronic materials derived from (Chlorofluoromethyl)benzene, aiming to create materials with tailored properties for specific applications.

Advanced Computational Insights into Reactivity and Structure-Property Relationships

Advanced computational chemistry will play an increasingly important role in guiding the synthesis and application of (Chlorofluoromethyl)benzene. Density Functional Theory (DFT) and other computational methods can provide deep insights into the molecule's electronic structure, reactivity, and the relationship between its structure and properties. nih.govresearchgate.net

Computational studies can be used to predict the reactivity of different C-H bonds, aiding in the design of selective functionalization strategies. scielo.org.mx By modeling reaction mechanisms, researchers can better understand how different catalysts operate and can rationally design more efficient catalytic systems. beilstein-journals.org For example, computational analysis can elucidate whether a reaction proceeds via an SN1 or SN2 pathway, which is crucial for controlling stereochemical outcomes. beilstein-journals.org

Furthermore, computational methods are invaluable for understanding and predicting the physicochemical properties of fluorinated molecules. nih.govnih.gov Structure-property relationship (SPR) studies, often conducted through matched molecular pair (MMP) analyses, can help researchers estimate changes in properties like acidity (pKa) and lipophilicity (logD) when a fluorine-containing group is introduced. nih.govresearchgate.net This predictive capability is particularly useful in drug discovery for optimizing the pharmacokinetic profiles of lead compounds. researchgate.net

Future research will likely involve more sophisticated computational models to simulate the behavior of these molecules in complex biological or material systems. acs.org This will enable a more targeted approach to the design of new pharmaceuticals and advanced materials with desired properties.

Q & A

Q. How to design kinetic studies for photochemical reaction mechanisms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.